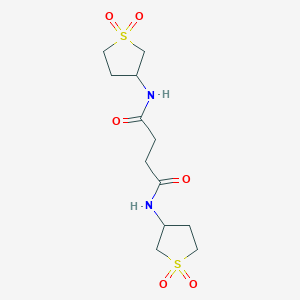
NN'-BIS(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)BUTANEDIAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features two 1,1-dioxothiolan-3-yl groups attached to a butanediamide backbone, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide. The reaction is carried out in a solvent mixture, often ethanol or a combination of ethanol and dimethylformamide (DMF), to optimize yield and purity . The reaction mechanism involves the formation of dithiocarbamate intermediates, which then undergo further reactions to form the final product.
Industrial Production Methods
Industrial production of N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide follows similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is optimized to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxothiolan-3-yl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide can yield sulfoxides or sulfones, while reduction can regenerate the sulfide form. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound’s sulfone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells.
相似化合物的比较
N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide can be compared with other similar compounds, such as:
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: This compound shares the dioxothiolan-3-yl group but differs in its overall structure and properties.
N,3-bis(1,1-dioxothiolan-3-yl)-4-methoxybenzenesulfonamide: Another related compound with different functional groups and applications.
The uniqueness of N,N’-bis(1,1-dioxothiolan-3-yl)butanediamide lies in its specific combination of functional groups and its versatility in various chemical and biological contexts.
属性
IUPAC Name |
N,N'-bis(1,1-dioxothiolan-3-yl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S2/c15-11(13-9-3-5-21(17,18)7-9)1-2-12(16)14-10-4-6-22(19,20)8-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDROSRWVRJKOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














